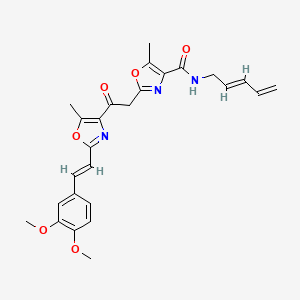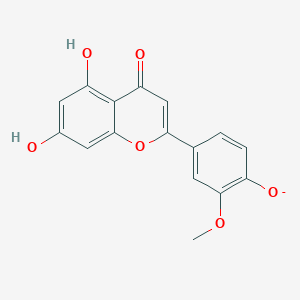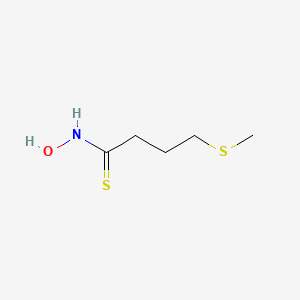
4-Methylthiobutylthiohydroximate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylthiobutylthiohydroximate is a thiohydroximic acid and a methyl sulfide.
Aplicaciones Científicas De Investigación
Antitumor and Antifilarial Potential
Kumar et al. (1993) explored the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound structurally related to 4-Methylthiobutylthiohydroximate. This compound exhibited notable inhibition of leukemia L1210 cell proliferation and showed significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae. This indicates potential applications in antitumor and antiparasitic treatments (Kumar et al., 1993).
Drug Synthesis and Green Chemistry
Yadav and Bhagat (2005) conducted an experimental and theoretical analysis of the acylation of thioanisole to 4-(methylthio)acetophenone, an intermediate in the synthesis of Vioxx, a COX-2 inhibitor. This study is significant for the development of greener and less polluting industrial processes (Yadav & Bhagat, 2005).
Environmental Contamination and Toxicology
De La Vega Salazar et al. (1997) investigated the bioaccumulation and toxicology of methyl parathion, a compound related to this compound, in aquatic organisms. The study revealed significant concentration in reproductive tissues and unborn progeny, impacting egg viability, which is crucial for understanding the environmental impact of such compounds (De La Vega Salazar et al., 1997).
Antimicrobial and Antifungal Applications
Mari et al. (2008) researched the use of various isothiocyanates, including 4-methylthiobutyl-ITC, to control Monilinia laxa, a fungus affecting stone fruits. The study highlighted the efficacy of 4-methylthiobutyl-ITC in controlling fungal growth, suggesting its potential as a biofumigant in agriculture (Mari et al., 2008).
Antidiabetic Properties
Kees et al. (1996) synthesized and analyzed various compounds, including derivatives of this compound, for their antihyperglycemic properties in diabetic mice. This research indicates the potential of these compounds in the development of new antidiabetic medications (Kees et al., 1996).
Nanotechnology in Pesticide Degradation
Rizo et al. (2020) investigated the use of Cu2O nanoparticles for the degradation of methyl parathion, a pesticide similar to this compound. The study showcases the potential of nanotechnology in environmental remediation and pesticide degradation (Rizo et al., 2020).
Propiedades
Fórmula molecular |
C5H11NOS2 |
|---|---|
Peso molecular |
165.3 g/mol |
Nombre IUPAC |
N-hydroxy-4-methylsulfanylbutanethioamide |
InChI |
InChI=1S/C5H11NOS2/c1-9-4-2-3-5(8)6-7/h7H,2-4H2,1H3,(H,6,8) |
Clave InChI |
LQVOUPXXRIMQIM-UHFFFAOYSA-N |
SMILES canónico |
CSCCCC(=S)NO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


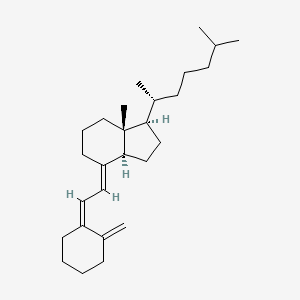
![(2S)-2-(benzenesulfonamido)-N-[(1S,2S)-1-hydroxy-3-methyl-1-(3-oxo-2-phenylcyclopropen-1-yl)butan-2-yl]-4-methylpentanamide](/img/structure/B1264125.png)
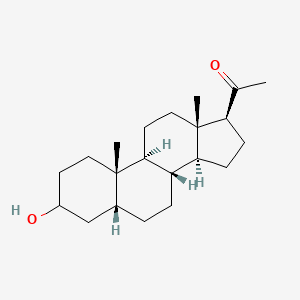

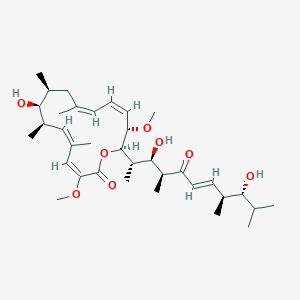

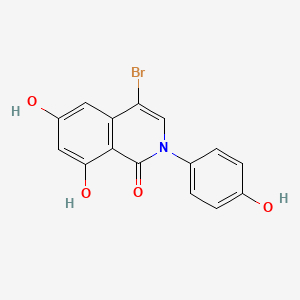
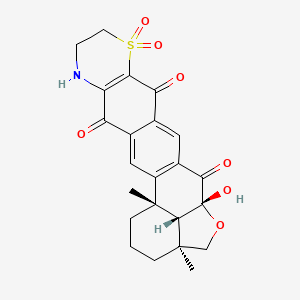
![1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine](/img/structure/B1264133.png)

![Perhydroxycucurbit[6]uril](/img/structure/B1264135.png)
